molecular formula C23H22FN7O2 B2589264 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone CAS No. 920417-46-5

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2589264
CAS RN: 920417-46-5
M. Wt: 447.474
InChI Key: IGMBVWPOQFFREA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological properties and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The process involves annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using computational methods . The structure is likely to feature the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidation of aminopyrimidine Schiff bases and condensation of hydrazides with aminopyrimidine Schiff bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some compounds exhibit excellent thermal stability . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have also been studied .

Scientific Research Applications

Energetic Materials

Energetic materials play a crucial role in various applications, including explosives and propellants. The compound you’ve mentioned exhibits promising properties in this field:

Antitumor Activity

The compound’s structure suggests potential antitumor properties. A series of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for antitumor activities against various human cancer cell lines. Further studies are needed to explore its efficacy .

LSD1 Inhibitors

The [1,2,3]triazolo pyrimidine scaffold can serve as a template for designing new LSD1 inhibitors. Docking studies indicate that interactions between the nitrogen atom in the pyridine ring and specific residues contribute to improved activity .

Antibacterial Potential

Analog compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core have been screened for antibacterial activity. Some derivatives showed good activity against S. aureus .

Future Directions

The future directions for research on these compounds could involve further exploration of their biological activities and potential applications in drug development . Additionally, more research could be done to improve the synthesis methods and to better understand their mechanism of action .

properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-2-33-19-8-6-18(7-9-19)31-22-20(27-28-31)21(25-15-26-22)29-10-12-30(13-11-29)23(32)16-4-3-5-17(24)14-16/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMBVWPOQFFREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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